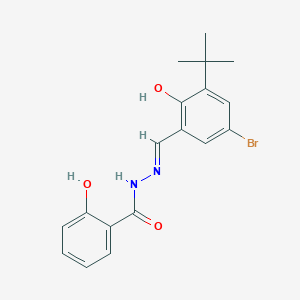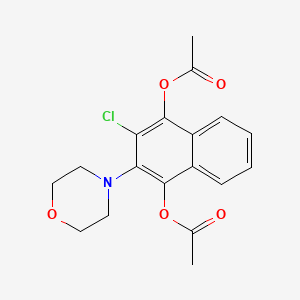![molecular formula C18H18ClNO B5975099 1-[chloro(diphenyl)acetyl]pyrrolidine](/img/structure/B5975099.png)
1-[chloro(diphenyl)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(diphenyl)acetyl]pyrrolidine, also known as CDP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a type of pyrrolidine, which is a heterocyclic organic compound that contains a nitrogen atom in the ring structure. In
作用機序
The mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are important for cognitive function and reward processing.
Biochemical and Physiological Effects
1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects in animal models. In rats, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to improve learning and memory performance in a maze task. In mice, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to reduce pain sensitivity and inflammation in a model of arthritis. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of using 1-[chloro(diphenyl)acetyl]pyrrolidine in lab experiments is its relatively high yield and purity. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using 1-[chloro(diphenyl)acetyl]pyrrolidine is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on 1-[chloro(diphenyl)acetyl]pyrrolidine. One area of interest is the potential use of 1-[chloro(diphenyl)acetyl]pyrrolidine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine and its effects on neurotransmitter systems in the brain. Finally, there is a need for the development of new analytical methods for the detection of 1-[chloro(diphenyl)acetyl]pyrrolidine in biological samples, which will be important for future pharmacokinetic studies.
合成法
The synthesis of 1-[chloro(diphenyl)acetyl]pyrrolidine involves the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This intermediate is then reacted with pyrrolidine to form 1-[chloro(diphenyl)acetyl]pyrrolidine. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
1-[chloro(diphenyl)acetyl]pyrrolidine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative diseases. In pharmacology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been studied for its potential use as an analgesic and an anti-inflammatory agent. In toxicology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been used as a reference compound for the development of analytical methods for the detection of drugs in biological samples.
特性
IUPAC Name |
2-chloro-2,2-diphenyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17(21)20-13-7-8-14-20/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSRMRAHFIFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-diphenyl-1-(pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![3-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5975026.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![7,8-dimethoxy-1-methyl-5-(4-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5975036.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![ethyl 2-amino-4-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5975052.png)
![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)


![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5975114.png)
![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![3-(2-fluorophenyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5975131.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5975134.png)